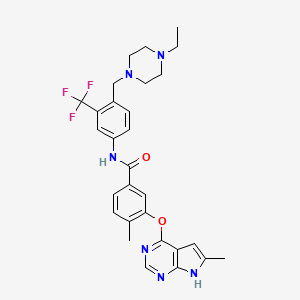

B-Raf inhibitor

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of B-Raf inhibitors has evolved from high-throughput screening of compound libraries to the design of novel compounds with enhanced potency and selectivity. For example, a disubstituted pyrazine scaffold was identified as a low micromolar B-Raf inhibitor, leading to the synthesis of a series of novel compounds with modifications aimed at increasing potency. This effort resulted in compounds with activities below 800 nM against B-Raf (Niculescu-Duvaz et al., 2006).

Molecular Structure Analysis

The molecular structure of B-Raf inhibitors is critical for their activity and selectivity. Studies involving X-ray crystallography and molecular modeling have helped identify key structural features necessary for potent inhibition of B-Raf, especially the V600E mutant. The structure-activity relationships (SAR) around hinge-binding groups and the small lipophilic pocket formed by the αC-helix shift have been extensively explored to enhance inhibitor selectivity and potency (Wenglowsky et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of B-Raf inhibitors are closely tied to their efficacy and selectivity. For instance, the optimization of sulfonamide tails in certain inhibitors to occupy the lipophilic pocket of B-Raf has demonstrated the importance of chemical modifications in achieving desired biological outcomes. These chemical properties are crucial for the development of inhibitors that can selectively target mutant B-Raf over the wild-type, thereby reducing potential side effects (Wenglowsky et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility and stability, of B-Raf inhibitors play a significant role in their pharmacokinetic profiles and, ultimately, their clinical efficacy. Efforts to improve aqueous solubility through the disruption of crystal packing have led to compounds with better solubility and maintained enzymatic and cellular activity against B-Raf(V600E) (Wenglowsky et al., 2012).

Applications De Recherche Scientifique

Role in Cancer Therapy : B-Raf inhibitors are significant in treating cancers with B-Raf mutations. Mutant B-Raf is found in about 8% of human cancers, and inhibitors targeting it have shown effectiveness, especially in melanoma and thyroid cancer (Li et al., 2010).

Paradoxical Effects : Interestingly, B-Raf inhibitors can paradoxically stimulate normal cell proliferation and tumor growth in cells with wild-type B-Raf. This suggests a need for careful application and monitoring of these inhibitors in clinical settings (Carnahan et al., 2010).

Mechanism of Action : B-Raf inhibitors work by targeting the RAF/MEK/ERK signaling pathway, which is crucial for cell growth and survival. Inhibiting this pathway can lead to growth arrest and apoptosis in cancer cells (Gollob et al., 2006).

Drug Resistance : A major challenge with B-Raf inhibitors is the development of resistance. Studies have shown that resistance can arise through mechanisms such as PDGFRβ upregulation or N-RAS mutations, suggesting that combination therapies might be necessary for effective treatment (Nazarian et al., 2010).

Development of Novel Inhibitors : Ongoing research is focused on developing new B-Raf inhibitors with better efficacy and reduced side effects. This includes exploring different chemical structures and understanding their binding modes to improve drug design (Baska et al., 2014).

Safety And Hazards

B-Raf inhibitors are safe and effective in the treatment of BRAF-mutated CRC5. However, the majority of patients will develop disease progression within 1 year5. Preclinical and clinical evidence suggests that resistance mechanisms involve the restoration of MAPK signaling which becomes inhibition-independent due to upstream or downstream alterations, and the activation of bypass pathways, such as the PI3/AKT/mTOR pathway5.

Orientations Futures

There is still an urgent need for the development of BRAF inhibitors to overcome the persistent limitation such as resistance, mutation, and adverse effects of drugs1. Future research should be directed to deciphering the mechanisms of cancer cells’ oncogenic dependence, understanding the tissue-specific mechanisms of BRAF-mutant tumors, and optimizing treatment strategies after progression on BRAF and MEK inhibition6.

Propriétés

IUPAC Name |

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N6O2/c1-4-37-9-11-38(12-10-37)16-21-7-8-22(15-24(21)29(30,31)32)36-27(39)20-6-5-18(2)25(14-20)40-28-23-13-19(3)35-26(23)33-17-34-28/h5-8,13-15,17H,4,9-12,16H2,1-3H3,(H,36,39)(H,33,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNAOXLCVXJMGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=C4C=C(N5)C)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F3N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744258 |

Source

|

| Record name | N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

B-Raf inhibitor | |

CAS RN |

1315330-11-0 |

Source

|

| Record name | N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)